[(Z)-2-ethylhex-2-enyl] acetate
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Overview
Description
[(Z)-2-ethylhex-2-enyl] acetate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The compound’s molecular formula is C10H18O2, and it is often used in the formulation of perfumes, cosmetics, and food flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Z)-2-ethylhex-2-enyl] acetate can be synthesized through the esterification of [(Z)-2-ethylhex-2-en-1-ol] with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid[(Z)-2-ethylhex-2-enyl] acetate+water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes, such as lipases, to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-ethylhex-2-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or enzymes.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
[(Z)-2-ethylhex-2-enyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of [(Z)-2-ethylhex-2-enyl] acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing behavior and physiological responses in insects and other organisms .
Comparison with Similar Compounds
Similar Compounds
- [(Z)-hex-2-enyl] acetate
- [(E)-2-ethylhex-2-enyl] acetate
- [(Z)-2-hexen-1-yl] acetate
Uniqueness
[(Z)-2-ethylhex-2-enyl] acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar esters. Its stability and reactivity also differ, making it suitable for specific applications in the fragrance and flavor industries .
Properties
CAS No. |
53735-55-0 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(Z)-2-ethylhex-2-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7- |
InChI Key |
MUSLRNLXBQWGCV-YFHOEESVSA-N |
Isomeric SMILES |
CCC/C=C(/CC)\COC(=O)C |
Canonical SMILES |
CCCC=C(CC)COC(=O)C |
Origin of Product |
United States |
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